1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl-

Description

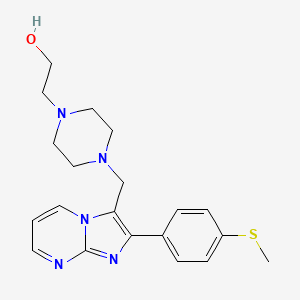

Chemical Structure: The compound features an imidazo[1,2-a]pyrimidine core substituted at position 2 with a p-methylthiophenyl group and at position 3 with a piperazineethanol moiety. Its molecular formula is C₂₀H₂₅N₅OS (MW: 383.56 g/mol) .

Properties

CAS No. |

3458-60-4 |

|---|---|

Molecular Formula |

C20H25N5OS |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

2-[4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C20H25N5OS/c1-27-17-5-3-16(4-6-17)19-18(25-8-2-7-21-20(25)22-19)15-24-11-9-23(10-12-24)13-14-26/h2-8,26H,9-15H2,1H3 |

InChI Key |

IZABYMQFNLXLPK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CCN(CC4)CCO |

Origin of Product |

United States |

Preparation Methods

Piperazine Intermediate Preparation

A critical step in the synthesis is the preparation of the piperazine intermediate functionalized with hydroxyethyl and aromatic substituents. A notable method, described in patent CN101824009A, outlines a practical and industrially favorable synthesis of a related piperazine intermediate which can be adapted for our target compound:

-

- p-Methoxyaniline or p-hydroxyaniline derivatives

- N,N-bis(2-haloethyl)-4-N-methyl-p-nitroaniline derivatives (e.g., N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline)

-

- Non-protic solvents such as DMF, DMSO, or toluene

- Alkaline conditions using bases like sodium hydroxide or potassium hydroxide

- Heating between 80°C and 140°C for 24 hours to promote condensation and cyclization

Process:

The condensation between the haloethyl-nitroaniline and the substituted aniline under alkaline conditions forms a nitro-substituted piperazine intermediate. Subsequent catalytic hydrogenation (using Pd/C) reduces the nitro group to an amine, yielding the desired piperazine intermediate functionalized with hydroxy and amino groups.

| Step | Reactants | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline + p-methoxyaniline | DMF | NaOH | 100 | 24 | 87 | Condensation & cyclization |

| 2 | Nitro-piperazine intermediate | THF | Pd/C catalyst | Room temp | Overnight | 55 | Catalytic hydrogenation to amine |

This route provides a high-yield, scalable approach to the key piperazine intermediate, which can be further functionalized to introduce the imidazo[1,2-a]pyrimidine moiety.

Construction of Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine ring system is typically constructed via cyclization reactions involving aminopyrimidine precursors and α-haloketones or aldehydes bearing the p-methylthiophenyl substituent. Although specific procedures for this exact compound are scarce, general methodologies include:

Cyclocondensation: Reaction of 2-aminopyrimidines with α-bromoacetophenones substituted with p-methylthiophenyl groups under reflux conditions in polar solvents.

Methylation and Functional Group Manipulation: Introduction of the methylene bridge to the piperazineethanol moiety via nucleophilic substitution or reductive amination.

These steps are often performed sequentially, with purification by recrystallization or chromatography.

Final Assembly and Purification

The final coupling of the piperazineethanol intermediate with the imidazo[1,2-a]pyrimidine core is achieved by:

Alkylation of the piperazine nitrogen with a suitable halomethylimidazopyrimidine derivative.

Purification by recrystallization from solvents such as dioxane or ethyl acetate.

Summary of Key Preparation Parameters

| Parameter | Description/Range |

|---|---|

| Solvents | DMF, DMSO, toluene, THF, ethyl acetate |

| Bases | NaOH, KOH, NaH, sodium methylate |

| Temperature | 80°C to 140°C for condensation; room temp for hydrogenation |

| Catalysts | Pd/C for hydrogenation |

| Reaction Time | 24 hours for condensation; overnight for hydrogenation |

| Purification Methods | Recrystallization, extraction, chromatography |

Research Data and Yields

From the patent and literature data:

- Condensation and cyclization yield: 85-88%

- Catalytic hydrogenation yield: ~55%

- Overall yields for intermediate synthesis are optimized to be high for industrial applicability.

Chemical Reactions Analysis

1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine ring or the aromatic groups, resulting in derivatives with different properties.

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidines, including the compound , have shown promise as selective inhibitors of protein kinases involved in cancer progression. For instance, studies have demonstrated that related compounds can effectively inhibit DDR1 (Discoidin Domain Receptor 1), a target for non-small cell lung cancer (NSCLC) therapy. These inhibitors showed significant activity against tumor cell migration and invasion, suggesting a potential role in cancer treatment .

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of various protein tyrosine kinases (PTKs). These enzymes are pivotal in cellular signaling pathways that regulate cell growth and differentiation. By inhibiting specific PTKs, the compound may contribute to the development of targeted therapies for cancers and other diseases where these pathways are dysregulated .

Neuroprotective Effects

Emerging studies suggest that imidazo[1,2-a]pyrimidine derivatives may possess neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation within neuronal cells. Further research is required to elucidate the mechanisms underlying these protective effects .

Case Study 1: Inhibition of DDR1 in NSCLC

A study conducted on a series of imidazo[1,2-a]pyrimidine derivatives demonstrated that certain compounds exhibited selective inhibition of DDR1 with an IC50 value as low as 23.8 nM. These compounds significantly suppressed NSCLC cell proliferation and invasion in vitro . The findings support the potential use of these compounds in developing targeted cancer therapies.

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, imidazo[1,2-a]pyrimidine derivatives were tested for their ability to reduce neuronal apoptosis induced by oxidative stress. Results indicated a marked decrease in cell death and inflammation markers when treated with these compounds . This suggests a therapeutic avenue for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Properties :

- Hydrophobicity (XlogP) : 2.3, indicating moderate lipophilicity .

- Topological Polar Surface Area (TPSA) : 82.2 Ų, suggesting favorable solubility .

- Toxicity : LD₅₀ of 400 mg/kg (intraperitoneal in mice), with effects including convulsions and gastrointestinal disturbances .

Synthesis :

Synthetic routes often involve condensation of imidazo[1,2-a]pyrimidine precursors with piperazine derivatives, as seen in analogous compounds (e.g., piperazine-linked imidazo[1,2-a]pyridines in and ).

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyridine Derivatives with Piperazine Links

Example Compounds :

- (7e): (2-Fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone

- (7h) : (2-Trifluoromethylphenyl) analog of 7e

Key Differences :

- Core Heterocycle : Pyridine (7e, 7h) vs. pyrimidine (target compound). Pyrimidine’s electron-deficient nature may alter binding interactions.

- Substituents : Fluorine/trifluoromethyl groups (7e, 7h) vs. methylthio (target). Fluorine enhances electronegativity and metabolic stability but increases toxicity .

- Biological Activity : 7e and 7h exhibit potent cytotoxicity (IC₅₀ < 10 µM against HepG2 and HeLa), whereas the target compound’s methylthio group may reduce potency but improve tolerability .

Imidazo[1,2-a]pyrimidines with Sulfur-Containing Substituents

Example Compounds :

Key Differences :

- Sulfur Oxidation State : Methylthio (target) vs. sulfonyl/sulfinyl (others). Sulfonyl groups increase polarity (TPSA: 99.4 Ų vs. 82.2 Ų) but reduce membrane permeability (XlogP: 1 vs. 2.3) .

- Pharmacokinetics : Sulfonyl derivatives may undergo slower metabolic oxidation compared to methylthio, affecting half-life .

Pyrazolo-Pyrimidine and Triazole Hybrids

Example Compounds :

Key Differences :

- Heterocycle Planarity: Imidazo[1,2-a]pyrimidine (target) offers π-π stacking advantages over non-planar pyrazolo systems.

PDE4 Inhibitors with Thiazole-Amines

Key Differences :

- Functional Groups: Thiazole-amine vs. piperazineethanol.

Q & A

Q. What are the recommended synthetic routes for constructing the imidazo[1,2-a]pyrimidine core in this compound?

The imidazo[1,2-a]pyrimidine scaffold can be synthesized via:

- Aqueous hydroamination : Reacting 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds under catalyst-free conditions (yields: 65–80%) .

- Silver-catalyzed aminooxygenation : Using AgNO₃ in acetonitrile to cyclize precursors into imidazo[1,2-a]pyrimidine-3-carbaldehydes (yields: 55–75%) .

- Condensation with aldehydes : Refluxing 2-(p-methylthiophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde with amines in methanol and glacial acetic acid (16 hours, 70–85% yields) .

Q. How can the piperazineethanol moiety be introduced into the structure?

The piperazineethanol group is typically introduced via nucleophilic substitution or reductive amination:

- Alkylation : Reacting 1-Piperazineethanol (ΔfH°liquid = -227.6 ± 1.1 kJ/mol ) with a halogenated intermediate (e.g., chloromethyl-imidazo[1,2-a]pyrimidine) in DMF/K₂CO₃ .

- Schiff base formation : Condensing aldehydes with piperazineethanol under acidic conditions, followed by reduction to stabilize the amine linkage .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm regioselectivity of imidazo[1,2-a]pyrimidine substitution patterns (δ 7.5–8.5 ppm for aromatic protons ).

- HRMS : Validate molecular weight (expected [M+H]⁺ ~480–500 Da).

- FT-IR : Identify C=N stretches (~1600 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for imidazo[1,2-a]pyrimidine cyclization .

- Machine learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions (temperature, stoichiometry) .

- Molecular docking : Screen the compound against target proteins (e.g., phosphodiesterases) to prioritize synthesis of high-activity derivatives .

Q. What strategies resolve contradictions in reported catalytic efficiencies for imidazo[1,2-a]pyrimidine synthesis?

- Comparative kinetic studies : Analyze AgNO₃ vs. CuI catalysis under identical conditions to isolate solvent/pH effects .

- Isotopic labeling : Use ¹⁵N-labeled amines to track regioselectivity in cyclization steps .

- In situ monitoring : Employ Raman spectroscopy to detect intermediate species and refine reaction mechanisms .

Q. How can thermodynamic data inform solvent selection and reaction scalability?

Q. What functionalization strategies enhance biological activity?

- Schiff base derivatives : Introduce aryl amines (e.g., p-anisidine) to improve antimicrobial activity (MIC: 2–8 µg/mL reported for analogs) .

- Sulfonamide linkage : Replace the methylthiophenyl group with sulfonamide moieties to target phosphodiesterase inhibition .

Methodological Guidance

8. Designing experiments to assess structure-activity relationships (SAR):

- Parallel synthesis : Prepare a library of 10–20 analogs with variations in:

- High-throughput screening : Test compounds against bacterial strains (e.g., S. aureus, E. coli) using microplate dilution assays .

9. Addressing solubility challenges in biological assays:

- Co-solvent systems : Use DMSO/PBS (v/v 1:9) for in vitro studies.

- Prodrug approach : Synthesize phosphate esters of the hydroxyl group for improved aqueous solubility .

10. Validating purity for pharmacological studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.